molecular formula C15H16N2O3S B5626727 N-{4-[(benzylsulfonyl)amino]phenyl}acetamide

N-{4-[(benzylsulfonyl)amino]phenyl}acetamide

Cat. No. B5626727
M. Wt: 304.4 g/mol
InChI Key: ZNWUTVNYUJELQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, related to N-{4-[(benzylsulfonyl)amino]phenyl}acetamide, involves multiple steps starting from benzenesulfonyl chloride paired with 1-aminopiperidine under dynamic pH control, followed by substitution reactions with electrophiles to yield a series of N-substituted derivatives (Khalid et al., 2014). Another approach involved the synthesis of sulfonamides with benzodioxane and acetamide moieties, showcasing a method that starts with the reaction of specific amines with sulfonyl chlorides, followed by reactions with bromoacetamides, indicating the versatility in synthesizing acetamide derivatives (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of related sulfonamide derivatives, such as N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide, reveals that the amide group's N—H and C=O bonds adopt anti conformations, with planarity around the –SNHCOC– unit and specific dihedral angles with the benzene ring. This structural arrangement influences the compound's reactivity and interactions (Gowda et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving N-{4-[(benzylsulfonyl)amino]phenyl}acetamide and its derivatives typically include nucleophilic substitution, amidation, and various catalyzed reactions that enable the introduction or modification of functional groups. These reactions are essential for the synthesis of targeted molecules with desired biological activities. The presence of the sulfonyl and acetamide groups significantly impacts the molecule's chemical properties, such as reactivity, solubility, and the ability to form hydrogen bonds, which are crucial for biological interactions.

Physical Properties Analysis

The physical properties of N-{4-[(benzylsulfonyl)amino]phenyl}acetamide derivatives, such as solubility, melting point, and crystal structure, can be influenced by the nature of substituents and the molecular conformation. Compounds like N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide show specific crystal packing patterns, hydrogen bonding interactions, and dihedral angles, highlighting the role of molecular structure in determining physical properties (Gowda et al., 2008).

properties

IUPAC Name

N-[4-(benzylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12(18)16-14-7-9-15(10-8-14)17-21(19,20)11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWUTVNYUJELQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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